molecular formula C14H16N2OS B3007644 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 403845-12-5

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3007644
CAS No.: 403845-12-5
M. Wt: 260.36
InChI Key: UXGKTCBIZCIONB-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]propanamide is a thiazole-based compound featuring a 2,4-dimethylphenyl substituent at the 4-position of the thiazole ring and a propanamide group at the 2-position. The compound’s core structure—a thiazole ring linked to aromatic and amide groups—serves as a scaffold for medicinal chemistry optimization .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-4-13(17)16-14-15-12(8-18-14)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGKTCBIZCIONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the Hantzsch thiazole synthesis. The process begins with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate is then reacted with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, the thiazol-2-amine is acylated with propanoyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the amide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in cancer cell metabolism, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the thiazole ring.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity (IC50/Ki) Applications References
N-[4-(2,4-Dimethylphenyl)-thiazol-2-yl]propanamide C14H16N2OS 2,4-Dimethylphenyl, propanamide N/A Structural scaffold
Thiamidol C13H14N2O3S 2,4-Dihydroxyphenyl, 2-methylpropanamide Ki=0.25 μM, IC50=1.1 μM Cosmetic melanin reduction
Compound 7e C17H19N5O2S2 Oxadiazole-sulfanyl, 2,4-dimethylphenyl N/A Structural studies
Compound 8a C25H29N5O4S2 Sulfonyl-piperidine-oxadiazole LOX inhibition (data N/A) Anti-inflammatory
N-[4-(4-Fluorophenyl)-thiazol-2-yl]propanamide C16H14FN3O3S 4-Fluorophenyl, purine-dione Kinase inhibition (hypothetical) Metabolic regulation

Key Research Findings

Thiazole Core Utility : The thiazole ring enhances binding to biological targets via π-π stacking and hydrogen bonding, as seen in Thiamidol’s tyrosinase inhibition .

Polar groups (e.g., dihydroxy in Thiamidol) increase target specificity but may reduce bioavailability .

Hybrid Structures : Compounds like 7e and 8a demonstrate that incorporating oxadiazole or sulfonyl groups diversifies bioactivity but complicates synthesis .

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound features:

  • A thiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen.
  • A 2,4-dimethylphenyl group attached to the thiazole.
  • A propanamide moiety , which enhances its solubility and biological activity.

Molecular Formula

The molecular formula for this compound is C13H14N2SC_{13}H_{14}N_2S with a CAS number of 403845-12-5.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring is known to modulate enzyme activity, potentially leading to:

  • Inhibition of Cancer Cell Metabolism : The compound may inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
  • Antimicrobial Activity : It has been shown to inhibit key enzymes in microbial metabolism, affecting the survival and replication of various pathogens.

Antimicrobial and Antifungal Properties

This compound exhibits significant antimicrobial and antifungal activities. Research indicates that it is effective against various strains, including multidrug-resistant bacteria and fungi.

Table 1: Antimicrobial Activity Summary

MicroorganismActivity ObservedReference
Staphylococcus aureusEffective against MRSA
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It may disrupt the cell cycle in cancer cells by inhibiting specific kinases.
  • Induction of Apoptosis : The compound has been linked to increased expression of pro-apoptotic factors.

Table 2: Anticancer Activity Summary

Cancer Cell LineIC50 (µM)Mechanism
A431 (skin cancer)1.98 ± 1.22Apoptosis
Jurkat (leukemia)1.61 ± 1.92Cell Cycle Arrest

Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

Study 2: Anticancer Mechanisms

Research highlighted in the journal "Molecules" indicated that this thiazole derivative could significantly reduce viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry to confirm the induction of apoptosis at concentrations under investigation.

Q & A

Q. What synthetic routes are commonly employed to prepare N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide, and how is structural purity validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized via a convergent approach. For example, thiazol-2-amine derivatives are reacted with bromopropanoyl chloride to form electrophilic intermediates (e.g., 3-bromo-propanamide derivatives). These intermediates are coupled with nucleophilic heterocycles (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) in polar aprotic solvents to yield the target compound .
  • Purity Validation :
    • Chromatography : Thin-layer chromatography (TLC) with Rf values ensures reaction progress.
    • Spectroscopy : ¹H-NMR and ¹³C-NMR confirm proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole protons at δ 7.2–8.1 ppm). IR spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
    • Elemental Analysis : Calculated vs. observed C/H/N percentages validate stoichiometric purity .

Q. What analytical techniques are critical for distinguishing regioisomers or byproducts during synthesis?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Resolves molecular ion peaks to confirm exact mass (e.g., [M+H]+ or [M–H]– ions).
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and adjacent carbons, critical for differentiating substituent positions on the thiazole or phenyl rings .
  • X-ray Crystallography : Resolves crystal packing and bond angles to unambiguously assign regiochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antiproliferative activity, and what mechanistic pathways should be prioritized?

Methodological Answer:

  • In Vitro Assays :
    • Cell Viability : Use MTT or resazurin assays in cancer cell lines (e.g., MDA-MB-468 breast cancer) to determine GI₅₀ values (e.g., 10–21 μM for structurally related INH1) .
    • Target Engagement : Immunofluorescence staining detects disruption of Hec1/Nek2 mitotic pathways (e.g., reduced Nek2 protein levels in treated cells) .
  • Mechanistic Studies :
    • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) or mitotic regulators (e.g., cyclin B1).
    • Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase accumulation) .

Q. What computational strategies predict the compound’s binding affinity for enzymes like tyrosinase or lipoxygenase (LOX)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tyrosinase’s copper-binding pocket). Validate with experimental Ki or IC₅₀ values .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-donating methyl groups on phenyl) with inhibitory potency using Hammett or Hansch parameters .

Q. How are in vivo efficacy and pharmacokinetic (PK) properties evaluated for this compound?

Methodological Answer:

  • Animal Models :
    • Xenograft Studies : Administer compound (e.g., 100 mg/kg, intraperitoneal) to mice bearing MDA-MB-468 tumors; monitor tumor volume vs. controls .
  • PK Profiling :
    • Bioavailability : Measure plasma concentration via LC-MS/MS after oral/intravenous dosing.
    • Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation or glucuronidation) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
  • Solubility Correction : Adjust DMSO concentrations (<0.1%) to avoid false negatives from precipitation .
  • Off-Target Screening : Use kinase/GPCR panels to rule out non-specific effects .

Q. How can researchers optimize the compound’s solubility and stability for in vivo applications?

Methodological Answer:

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility.
  • Stability Studies : Conduct forced degradation tests (pH 1–13, UV light) to identify degradation pathways (e.g., hydrolysis of the amide bond) .

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